molecular formula C10H9FO3 B3042480 2-Fluoro-3-methoxycinnamic acid CAS No. 630424-82-7

2-Fluoro-3-methoxycinnamic acid

Cat. No. B3042480
CAS RN: 630424-82-7
M. Wt: 196.17 g/mol
InChI Key: XWKXMMLZGWSNHQ-AATRIKPKSA-N
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Description

2-Fluoro-3-methoxycinnamic acid is a chemical compound related to ferulic acid, which is known as 4-hydroxy-3-methoxycinnamic acid. Ferulic acid is a bioactive ingredient found in many foods and has been studied for its potential health benefits against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases . Although the provided papers do not directly discuss 2-fluoro-3-methoxycinnamic acid, they provide insights into the properties and potential health benefits of structurally related compounds.

Synthesis Analysis

The synthesis of fluorinated heterocyclic compounds can be achieved using the Me ester of 2-fluoro-3-methoxyacrylic acid and the corresponding acyl chloride. These building blocks have been used to create a variety of compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones. The versatility of these fluorinated building blocks is demonstrated by the ability to produce different products from the same cyclization partner under varying conditions .

Molecular Structure Analysis

The molecular structure of 2-fluoro-3-methoxycinnamic acid is characterized by the presence of a fluorine atom and a methoxy group attached to a cinnamic acid backbone. This structure is closely related to that of ferulic acid, which contains a hydroxy instead of a fluoro group. The presence of these functional groups can significantly affect the compound's reactivity and interaction with biological systems .

Chemical Reactions Analysis

Chemical reactions involving 2-fluoro-3-methoxycinnamic acid derivatives can lead to a range of products. For instance, the condensation of phenylhydrazine with (Z)-2-fluoro-3-methoxy-2-propenoyl chloride results in the formation of (Z)-2-fluoro-3-methoxy-2-propenoic acid 2-phenylhydrazide. Further cyclocondensation of this compound yields 4-fluoro-1,2-dihydro-1-phenyl-3H-pyrazol-3-one . These reactions highlight the reactivity of the fluoroacrylic building blocks and their utility in synthesizing fluorine-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-3-methoxycinnamic acid are not directly discussed in the provided papers. However, the properties of ferulic acid, a related compound, have been extensively studied. Ferulic acid exhibits antioxidant properties and has been associated with various biological activities. It is reasonable to infer that the fluorinated derivative would also possess unique properties that could be beneficial for health, although the specific effects of the fluorine substitution on these properties would need to be investigated .

Relevant Case Studies

The papers provided do not include case studies on 2-fluoro-3-methoxycinnamic acid. However, there is a study on ferulic acid that demonstrates its beneficial metabolic effects, such as anti-obesity and anti-hyperglycemic properties in mice. Ferulic acid was shown to regulate orexigenic peptides and hepatic glucose homeostasis through the phosphorylation of the transcription factor FoxO1 . This suggests that structurally similar compounds like 2-fluoro-3-methoxycinnamic acid may also have significant biological activities and could be the subject of future case studies to explore their potential health benefits.

properties

IUPAC Name

(E)-3-(2-fluoro-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKXMMLZGWSNHQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228260
Record name (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxycinnamic acid

CAS RN

1409950-69-1
Record name (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1409950-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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